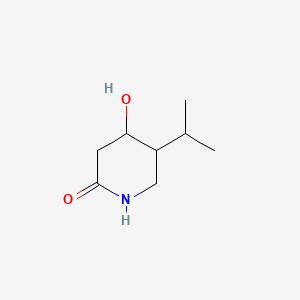
N,3-dihydroxy-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-Dihydroxy-2-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with hydroxyl groups at the N and 3 positions and a carboxamide group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dihydroxy-2-pyridinecarboxamide typically involves the hydroxylation of 2-pyridinecarboxamide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a temperature range of 0-50°C to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. The use of high-pressure reactors and automated systems ensures consistent production and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N,3-Dihydroxy-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid derivatives.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of N,3-dialkoxy-2-pyridinecarboxamide or N,3-diacyl-2-pyridinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N,3-Dihydroxy-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,3-dihydroxy-2-pyridinecarboxamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The carboxamide group can participate in coordination with metal ions, influencing various biochemical pathways. These interactions can lead to inhibition or activation of specific biological processes, depending on the context.
Vergleich Mit ähnlichen Verbindungen
N,3-Dihydroxy-2-pyridinecarboxamide can be compared with other pyridine derivatives such as:
2-Pyridinecarboxamide: Lacks the hydroxyl groups, leading to different chemical reactivity and biological activity.
3-Hydroxy-2-pyridinecarboxamide: Contains a single hydroxyl group, resulting in distinct properties and applications.
N-Hydroxy-2-pyridinecarboxamide: Features a hydroxyl group at the nitrogen position, affecting its interaction with molecular targets.
Uniqueness: The presence of both hydroxyl groups and a carboxamide group in this compound provides a unique combination of chemical functionalities. This allows for versatile reactivity and the potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
N,3-dihydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-2-1-3-7-5(4)6(10)8-11/h1-3,9,11H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHJWGWESYDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)






